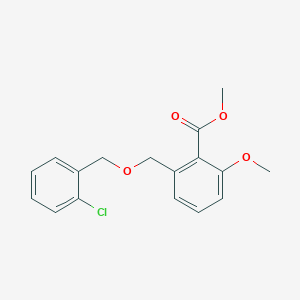
2-(2,4-Dichloro-benzyloxymethyl)-6-methoxy-benzoic acid; 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-Dichloro-benzyloxymethyl)-6-methoxy-benzoic acid (2,4-DBMOB) is an organic compound with a molecular weight of 295.02 g/mol and a melting point of 140-141°C. It is a white crystalline solid that is soluble in ethanol and ethyl acetate, but insoluble in water. 2,4-DBMOB has a variety of uses, including synthesis of compounds and as an intermediate in the production of drugs, dyes, and other chemicals. It is also used as an analytical reagent and as an inhibitor of enzymes.
Mecanismo De Acción
2-(2,4-Dichloro-benzyloxymethyl)-6-methoxy-benzoic acid; 95% acts as an inhibitor of enzymes by interfering with the enzyme’s active site, thus preventing the enzyme from catalyzing its reaction. In the case of proteases, 2-(2,4-Dichloro-benzyloxymethyl)-6-methoxy-benzoic acid; 95% binds to the active site, preventing the substrate from binding and thus inhibiting the enzyme’s activity. In the case of phosphatases, 2-(2,4-Dichloro-benzyloxymethyl)-6-methoxy-benzoic acid; 95% binds to the active site, preventing the substrate from being phosphorylated and thus inhibiting the enzyme’s activity.
Biochemical and Physiological Effects
2-(2,4-Dichloro-benzyloxymethyl)-6-methoxy-benzoic acid; 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as proteases and phosphatases, which can have a variety of effects on the body. It has also been shown to inhibit the growth of certain bacteria and fungi. In addition, 2-(2,4-Dichloro-benzyloxymethyl)-6-methoxy-benzoic acid; 95% has been shown to have an analgesic effect, which can be used to reduce pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2,4-Dichloro-benzyloxymethyl)-6-methoxy-benzoic acid; 95% has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, which makes it a good choice for experiments requiring the synthesis of compounds. Another advantage is that it is relatively inexpensive, which makes it a good choice for experiments with limited budgets. One limitation is that it is not very soluble in water, which can limit its use in experiments that require aqueous solutions.
Direcciones Futuras
There are several potential future directions for research involving 2-(2,4-Dichloro-benzyloxymethyl)-6-methoxy-benzoic acid; 95%. One potential direction is to further investigate its biochemical and physiological effects, such as its effects on enzymes and its analgesic effects. Another potential direction is to investigate its potential uses as a drug, such as its use as an inhibitor of enzymes or as an analgesic. Additionally, further research could be done to investigate its potential uses in the synthesis of compounds and its potential applications in chromatographic and spectroscopic analysis.
Métodos De Síntesis
2-(2,4-Dichloro-benzyloxymethyl)-6-methoxy-benzoic acid; 95% can be synthesized through several different methods. One method involves the reaction of 2,4-dichloro-benzyloxymethyl chloride and 6-methoxy-benzoic acid in the presence of a base such as sodium or potassium hydroxide. This reaction is carried out in a solvent such as ethanol or ethyl acetate, and the product is then purified by recrystallization. Another method involves the reaction of 2,4-dichloro-benzyloxymethyl chloride and 6-methoxy-benzoic anhydride in the presence of a base such as sodium or potassium hydroxide. This reaction is also carried out in a solvent such as ethanol or ethyl acetate, and the product is then purified by recrystallization.
Aplicaciones Científicas De Investigación
2-(2,4-Dichloro-benzyloxymethyl)-6-methoxy-benzoic acid; 95% has a variety of applications in scientific research. It is used as an inhibitor of enzymes, such as proteases and phosphatases, which can be used to study their activity and regulation. It is also used as a reagent in chromatographic and spectroscopic analysis. In addition, it is used in the synthesis of compounds, such as drugs, dyes, and other chemicals.
Propiedades
IUPAC Name |
2-[(2,4-dichlorophenyl)methoxymethyl]-6-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2O4/c1-21-14-4-2-3-11(15(14)16(19)20)9-22-8-10-5-6-12(17)7-13(10)18/h2-7H,8-9H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBLBCWICWNWPND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1C(=O)O)COCC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dichloro-benzyloxymethyl)-6-methoxy-benzoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2'-(1,2-Ethanediyl)bis[6-methoxy-benzoic acid methylester]](/img/structure/B6339548.png)
![2-[2-(4-Hydroxy-phenyl)-ethyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339554.png)
![2-[3-(2-Chloro-phenyl)-propyl]-6-methoxy-benzoic acid](/img/structure/B6339561.png)

![3-(Benzoyloxy)-4-{(2Z)-3-[4-(benzoyloxy)phenyl]prop-2-enoyl}-5-hydroxyphenyl benzoate](/img/structure/B6339589.png)

![2-[3-(4-Chloro-phenyl)-propyl]-6-methoxy-benzoic acid](/img/structure/B6339607.png)
![2-[3-(3,4-Dichloro-phenyl)-propyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339608.png)
![2-[3-(5-tert-Butyl-2-methyl-phenyl)-propyl]-6-methoxy-benzoic acid](/img/structure/B6339616.png)
![2-[3-(4-Chloro-phenyl)-propyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339619.png)



